Losartan Potassium is an angiotensin II receptor antagonist, specifically targeting the type AT1 receptor. [] It is a non-peptide molecule, classified as a white to off-white free-flowing crystalline powder. [] Losartan Potassium is freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents. [] This compound plays a significant role in scientific research, particularly in studies related to hypertension, heart failure, and diabetic nephropathy.
Future Directions
Drug Repositioning: Investigating the potential of Losartan Potassium for alternative therapeutic applications, such as its potential as a sleep-inducing agent based on observations of drowsiness as a side effect. []
Related Compounds
Compound Description: Losartan Carboxylic Acid is the active metabolite of Losartan Potassium (Cozaar). [] It is formed by the oxidation of the 5-hydroxymethyl group on the imidazole ring of Losartan. [] Like Losartan, it is an angiotensin II receptor (type AT1) antagonist and exhibits antihypertensive effects. [, ]
Relevance: Losartan Carboxylic Acid is a key metabolite of Cozaar and contributes significantly to its pharmacological activity. It shares a similar structure and mechanism of action with Cozaar, both targeting the AT1 receptor to block the effects of Angiotensin II. [, ]
Amlodipine
Compound Description: Amlodipine is a calcium channel blocker used as an antihypertensive agent. [] It works by relaxing blood vessels, allowing blood to flow more easily.
Relevance: Amlodipine is combined with Losartan Potassium (Cozaar) in a fixed-dose combination therapy known as Cozaar XQ for treating essential hypertension. [] While both drugs have antihypertensive effects, they achieve this through different mechanisms.
Leflunomide
Compound Description: Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) primarily used to treat rheumatoid arthritis. []
Relevance: Studies have investigated the combined use of Leflunomide and Losartan Potassium (Cozaar) for treating IgA nephropathy. [] The research suggests that this combination therapy might offer enhanced benefits in reducing proteinuria compared to Cozaar alone. []
Sulodexide
Compound Description: Sulodexide is a mixture of glycosaminoglycans with antithrombotic and profibrinolytic properties. It is used to treat various vascular disorders. [, ]
Relevance: Research comparing Sulodexide to Losartan Potassium (Cozaar) in patients with early diabetic nephropathy found both treatments similarly effectively reduce urinary albumin excretion rates. [] This suggests that Sulodexide could be a potential alternative treatment for this condition. []
Melatonin
Compound Description: Melatonin is a hormone naturally produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and has been studied for its potential cardiovascular effects. [, ]
Relevance: Studies have explored combining Melatonin with Losartan Potassium (Cozaar) in treating hypertension, particularly in elderly patients. [] Results indicate that this combination might offer improved blood pressure control and positively impact hemodynamic rhythms compared to Cozaar alone. []
Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. [, ] Like Losartan (Cozaar), it affects the renin-angiotensin system but acts by inhibiting the formation of angiotensin II. []
Renitec (Enalapril)
Compound Description: Renitec is the brand name for Enalapril, an ACE inhibitor used to treat hypertension and heart failure. [, ]
Relevance: Studies have compared the effects of Renitec (Enalapril) and Cozaar on cerebral autoregulation in hypertensive patients. [] While both drugs demonstrated positive effects on blood pressure regulation, differences in their influence on sympathetic nervous system activity and cerebral blood flow dynamics were observed. [] This highlights the distinct pharmacological profiles and potential clinical implications of these two antihypertensive agents.
Monopril (Fosinopril)
Compound Description: Monopril is the brand name for Fosinopril, another ACE inhibitor like Enalapril. It is used for similar indications, including hypertension and heart failure. [, ]
Relevance: Research has investigated the effects of Monopril (Fosinopril) and Cozaar, both individually and in combination, on various aspects of hypertension and related conditions. [, ] Studies have explored their impact on gene expression in carotid smooth muscle, myocardial remodeling, and renal function in different experimental models. [, ] These comparisons provide insights into the similarities and differences between these two classes of drugs, ACE inhibitors, and Angiotensin II receptor blockers, in managing hypertension and its complications.
Compound Description: Nifedipine is a calcium channel blocker, similar to Amlodipine, used as an antihypertensive agent. [, ]
Relevance: Nifedipine is often used as a comparator drug in studies evaluating the efficacy and safety of Cozaar in treating hypertension and its related organ damage. [, ] These comparative studies help establish the therapeutic profile of Cozaar in the context of existing treatment options for hypertension.
Astragaloside
Compound Description: Astragaloside is a natural compound extracted from the Astragalus root, a traditional Chinese medicine herb. It has shown potential renoprotective properties. []
Relevance: Studies have investigated the combined effects of Astragaloside and Cozaar in treating chronic renal failure (CRF) in rat models. [] Findings suggest that combining these agents might offer enhanced renoprotective effects compared to Cozaar alone, potentially through synergistic mechanisms involving the inhibition of profibrotic factors. []
Compound Description: Salvianolate, similar to Astragaloside, is derived from a traditional Chinese medicine herb, Salvia miltiorrhiza. It has demonstrated antioxidant and anti-inflammatory properties, making it a subject of interest in renal disease research. []
Relevance: Research has explored the combined use of Salvianolate and Cozaar in managing chronic renal failure (CRF). [] These studies suggest that combining Salvianolate with Cozaar might provide additive or synergistic benefits in protecting against renal injury, potentially by modulating inflammatory pathways and reducing oxidative stress, in addition to the antihypertensive effects of Cozaar. []
Metformin
Compound Description: Metformin is a widely used antidiabetic medication known for its insulin-sensitizing effects. It is commonly employed to manage type 2 diabetes. []
Relevance: While Metformin is not directly structurally related to Cozaar, it is often used as a comparator drug in studies investigating the effects of Cozaar on insulin resistance. [] These studies aim to understand if Cozaar, in addition to its antihypertensive effects, might offer beneficial metabolic effects by improving insulin sensitivity, similar to Metformin.
Source
Losartan potassium was first synthesized in the late 1980s by scientists at the pharmaceutical company Merck. It was subsequently developed and marketed under various brand names, with its approval by the U.S. Food and Drug Administration occurring in 1995. The compound is derived from the imidazole class of compounds and has been included in numerous pharmacopoeias worldwide, reflecting its established therapeutic use.
Classification
Losartan potassium falls under the category of antihypertensive agents, specifically as an angiotensin II receptor blocker (ARB). This classification is critical for understanding its mechanism of action and therapeutic applications.
Synthesis Analysis
The synthesis of losartan potassium involves several key steps, primarily focusing on the formation of the active pharmaceutical ingredient from its precursors.
Methods and Technical Details
Starting Materials: The synthesis begins with trityl losartan, which is produced through a series of reactions involving various intermediates such as 2-n-butyl-4-chloro-5-hydroxymethyl-1-[((2′-triphenylmethyltetrazole-5-yl)biphenyl-4-yl)methyl] imidazole.
Refluxing Process: The trityl losartan is refluxed in a mixture of methanol and tetrahydrofuran in the presence of catalytic acid (e.g., hydrochloric acid) for approximately 18 hours. This step facilitates the conversion into losartan potassium by reacting with potassium salts like potassium tertiary butoxide.
Isolation: After completion, the reaction mass is concentrated, cooled to precipitate losartan potassium, and filtered out. The product is then washed with chilled isopropyl alcohol to remove impurities and dried under vacuum.
Purification: The final product undergoes crystallization to obtain polymorphic forms, which are essential for ensuring consistent pharmacological properties.
Molecular Structure Analysis
Losartan potassium has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis
The chemical reactivity of losartan potassium is pivotal for its synthesis and therapeutic efficacy.
Reactions and Technical Details
Formation Reaction: The primary reaction involves the nucleophilic substitution where trityl losartan reacts with potassium hydroxide in methanol to yield losartan potassium.
Detritylation: This step is crucial as it removes the trityl protecting group using strong acids like hydrochloric acid or sulfuric acid, allowing for the formation of the active drug.
Crystallization: Losartan potassium can exist in multiple polymorphic forms, which can be generated through controlled cooling and solvent manipulation during synthesis.
Mechanism of Action
Losartan potassium acts primarily by inhibiting the angiotensin II type 1 receptor.
Process and Data
Receptor Binding: Upon administration, losartan binds to angiotensin II receptors located on vascular smooth muscle cells.
Inhibition of Vasoconstriction: By blocking these receptors, losartan prevents vasoconstriction induced by angiotensin II, leading to decreased blood pressure.
Diuretic Effect: Additionally, it promotes renal excretion of sodium and water, further aiding in blood pressure reduction.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of losartan potassium is essential for its formulation and stability.
Physical Properties
Appearance: White crystalline powder
Melting Point: Approximately 170–172 °C
Solubility: Soluble in methanol; slightly soluble in water.
Chemical Properties
Stability: Stable under normal conditions but sensitive to light.
pH Range: Typically formulated at a pH range conducive to stability (around neutral) during pharmaceutical preparations.
Applications
Losartan potassium's primary application lies within the medical field as an antihypertensive agent.
Scientific Uses
Hypertension Treatment: It is primarily prescribed for managing high blood pressure.
Heart Failure Management: Losartan has also been utilized in treating heart failure due to its vasodilatory effects.
Kidney Protection: It offers renal protective effects in diabetic patients by reducing proteinuria.
Research Applications: Ongoing studies are exploring additional therapeutic uses beyond hypertension management, including potential roles in cardiovascular health and chronic kidney disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan is a biphenylyltetrazole where a 1,1'-biphenyl group is attached at the 5-position and has an additional trisubstituted imidazol-1-ylmethyl group at the 4'-position It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an endothelin receptor antagonist and an anti-arrhythmia drug. It is a biphenylyltetrazole and a member of imidazoles. It is a conjugate acid of a losartan(1-). Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. Angiotensin-converting enzyme (ACE) inhibitors are used for a similar indication but are associated with a cough. When patients with ACE inhibitor associated coughs are switched to ARBs like losartan, they have an incidence of cough similar to placebo or [hydrochlorothiazide]. Losartan is available as losartan potassium oral tablets as well as a combination tablet of losartan potassium and hydrochlorothiazide. Patients taking losartan should have their renal function and potassium levels monitored. Losartan was granted FDA approval on 14 April 1995. Losartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of losartan is as an Angiotensin 2 Receptor Antagonist. Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle. Losartan is a non-peptide angiotensin II antagonist with antihypertensive activity. Upon administration, losartan and its active metabolite selectively and competitively blocks the binding of angiotensin II to the angiotensin I (AT1) receptor. This blocks the vasoconstricting and aldosterone-secreting actions of angiotensin II, leading to a decrease in blood pressure. Angiotensin II, formed from angiotensin I by angiotensin-converting enzyme (ACE), stimulates the adrenal cortex to synthesize and secrete aldosterone, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II. See also: Losartan Potassium (has salt form).
Maribavir is an inhibitor of the cytomegalovirus (CMV; HHV5) pUL97 kinase which is used to treat CMV infections in patients post-transplantation. Most standard CMV therapies, such as [ganciclovir] or [foscarnet], target CMV DNA polymerase - while generally effective, these medications tend to promote the development of CMV resistance to DNA polymerase-based therapies, and their use is often limited by toxicities like myelosuppression and renal injury. Maribavir is novel in that it instead targets the CMV pUL97 kinase, thereby providing an effective alternative treatment option in cases of resistant infections. Maribavir was approved by the FDA in November 2021, under the name Livtencity (Takeda), for the treatment of resistant CMV infections in post-transplant patients. The drug was also approved by Health Canada in September 2022 and by European Commission in November 2022. Maribavir is a Cytomegalovirus pUL97 Kinase Inhibitor. The mechanism of action of maribavir is as a Cytomegalovirus pUL97 Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Maribavir is an orally available, antiviral agent which inhibits the pUL97 kinase of cytomegalovirus (CMV) and is used to treat refractory forms of post-transplant CMV infection. Maribavir has been associated with low rates of mild-to-moderate serum aminotransferase elevations during therapy but has not been linked to cases of clinically apparent acute liver injury. Maribavir is an orally available benzimidazole riboside compound with activity against cytomegalovirus (CMV). Maribavir is a selective ATP competitor of viral UL97 kinase, which is involved in viral nuclear maturation events, such as viral DNA assembly and movement of viral capsids from the nucleus of infected cells. Maribavir has activity against strains of CMV that are resistant to standard anti-CMV agents.
Maritinone is a novel anti-tuberculosis (anti-TB) agent. It possess an interesting potential for development as a new drug against Mycobacterium tuberculosis, mainly resistant profile strains.
Salinosporamide A is a salinosporamide in which the core (1R)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione skeleton is substituted at positions 1, 4, and 5 by (1S)-cyclohex-2-en-1-yl(hydroxy)methyl, 2-chloroethyl, and methyl groups, respectively (the 1R,4R,5S diastereoisomer). A potent proteasome inhibitor, it has attracted interest for potential use in the treatment of various cancers. It has a role as an antineoplastic agent and a proteasome inhibitor. It is a salinosporamide, an organochlorine compound, an organic heterobicyclic compound, a beta-lactone and a gamma-lactam. Marizomib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Malignant Glioma, among others. Marizomib is a natural product found in Salinispora and Salinispora tropica with data available. Marizomib is a naturally-occurring salinosporamide, isolated from the marine actinomycete Salinospora tropica, with potential antineoplastic activity. Marizomib irreversibly binds to and inhibits the 20S catalytic core subunit of the proteasome by covalently modifying its active site threonine residues; inhibition of ubiquitin-proteasome mediated proteolysis results in an accumulation of poly-ubiquitinated proteins, which may result in the disruption of cellular processes, cell cycle arrest, the induction of apoptosis, and the inhibition of tumor growth and angiogenesis. This agent more may more potent and selective than the proteasome inhibitor bortezomib.
(-)-marinopyrrole A is a member of the class of pyrroles that is 1'H-1,3'-bipyrrole substituted by four chloro groups at positions 4, 4', 5 and 5' and two 2-hydroxybenzoyl moieties at positions 2 and 2'. It is isolated from Streptomyces sp.CNQ-418 and exhibits cytotoxic and antibacterial activities. It has a role as an antimicrobial agent, an antibacterial agent, an antineoplastic agent, a marine metabolite and a bacterial metabolite. It is a member of pyrroles, an organochlorine compound, a member of phenols and an aromatic ketone.
Marmesinin is a member of the class of psoralens that is (-)-marmesin in which the hydroxy hydrogen is replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite, a P450 inhibitor and an antioxidant. It is a beta-D-glucoside, a member of psoralens and a monosaccharide derivative. It derives from a nodakenetin.